Hyperforin
Overview
Description
John’s wort . It is recognized for its significant antidepressant and anxiolytic properties, making it a key active constituent in St. John’s wort extracts .
Mechanism of Action
Target of Action
Hyperforin, a phytochemical generated by the plants of the Hypericum family, is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John’s wort . It primarily targets the transient receptor potential ion channel TRPC6 and the pregnane X receptor (PXR) .
Mode of Action
This compound acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It exerts these effects by activating the TRPC6 . Activation of TRPC6 induces the entry of sodium and calcium into the cell, which causes inhibition of monoamine reuptake . This compound is also thought to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9 by binding to and activating the PXR .
Biochemical Pathways
It is known that this compound influences the homeostasis of cations such as ca2+, na+, zn2+, and h+ .
Pharmacokinetics
It is known that this compound is metabolized hepatically and involves cytochrome p450 enzymes cyp3a and cyp2b .
Result of Action
This compound has a variety of pharmacological activities. It displays antibacterial, pro-apoptotic, antiproliferative, and anti-inflammatory activities . In addition, in vitro and in vivo data showed that this compound is a promising molecule with potential applications in neurology and psychiatry .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its extraction technique has been modernized using lipophilic liquid CO2 extraction to afford a 3:1 crude to phytochemical extraction, which is then further purified away from adthis compound . This CO2 extraction is rather tricky because typical ‘supercritical’ conditions extract less material, whereas anything over 40 °C (100 °F) will degrade this compound .
Biochemical Analysis
Biochemical Properties
Hyperforin is a potent reuptake inhibitor of serotonin, dopamine, noradrenaline, GABA, and l-glutamate . It interacts with these neurotransmitters in the synaptic cleft, affecting their availability and thereby influencing mood and emotion . This compound also interacts with enzymes such as cytochrome P450, influencing their activity .
Cellular Effects
This compound has been shown to have various effects on cells. It influences cell function by affecting neurotransmitter reuptake, thereby altering cell signaling pathways . It also stimulates the BDNF/TrkB neurotrophic signaling pathway and adult hippocampal neurogenesis . Furthermore, this compound has been found to influence the homeostasis of cations such as Ca2+, Na+, Zn2+, and H+ .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a reuptake inhibitor of monoamines by activating the transient receptor potential ion channel TRPC6 . Activation of TRPC6 induces the entry of sodium and calcium into the cell, causing inhibition of monoamine reuptake . This compound is also thought to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9 by binding to and activating the pregnane X receptor (PXR) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to have long-lasting antidepressant-like effects in both naïve and chronic corticosterone-treated mice
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower oral this compound doses (below 10 mg/kg) have revealed not only its anxiolytic-like activity but also its cognitive function modifying activities in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is believed to be responsible for the induction of the cytochrome P450 enzymes CYP3A4 and CYP2C9, indicating its involvement in drug metabolism
Transport and Distribution
It is known that this compound can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .
Subcellular Localization
It has been suggested that this compound may interfere with the subcellular redistribution of 5-lipoxygenase in ionomycin-stimulated neutrophils
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of hyperforin has been a challenging task due to its complex structure. A notable synthetic route involves a nine-step enantioselective total synthesis starting from commercially available materials . This method was developed by researchers at Peking University and involves a series of reactions including aldol condensation, Michael addition, and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Hypericum perforatum. The extraction process has evolved from using ethanol to more advanced methods like lipophilic liquid carbon dioxide extraction . This method provides a higher yield and purity of this compound, although it requires precise temperature control to prevent degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: Hyperforin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with altered pharmacological properties .
Scientific Research Applications
Hyperforin has a wide range of scientific research applications:
Chemistry: It serves as a lead compound for the development of new synthetic methodologies and chemical probes.
Biology: this compound is used to study the biological pathways involved in depression and anxiety.
Medicine: It is extensively researched for its antidepressant and anxiolytic effects.
Industry: this compound is used in the production of dietary supplements and herbal medicines.
Comparison with Similar Compounds
Adhyperforin: Another compound found in Hypericum perforatum, similar in structure but with different pharmacological properties.
Uniqueness: this compound is unique due to its potent antidepressant and anxiolytic properties, which are attributed to its ability to inhibit the reuptake of multiple monoamines and activate TRPC6 channels . Unlike hypericin, which primarily inhibits monoamine oxidase, this compound’s mechanism involves multiple pathways, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSZHKRKHXOAMG-HQKKAZOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891409 | |
Record name | Hyperforin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
2.6X10-17 mm Hg at 25 °C | |
Record name | HYPERFORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Hyperforin is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John's wort. It acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate, with IC50 values of 0.05-0.10 mcg/ml for all compounds, with the exception of glutamate, which is in the 0.5 mcg/ml range. It appears to exert these effects by activating the transient receptor potential ion channel TRPC6. Activation of TRPC6 induces the entry of sodium and calcium into the cell which causes inhibition of monoamine reuptake., Extracts of the medicinal plant St. John's wort (Hypericum perforatum) are widely used for the treatment of affective disorders. Hyperforin, a constituent of St. John's wort, is known to modulate the release and re-uptake of various neurotransmitters, an action that likely underlies its antidepressive activity. /It is now reported/ that hyperforin also has N-methyl-D-aspartate (NMDA)-antagonistic effects. Hyperforin (10 uM) was found to inhibit the NMDA-induced calcium influx into cortical neurons. In rat hippocampal slices, hyperforin inhibited the NMDA-receptor-mediated release of choline from phospholipids. Hyperforin also antagonized the increase of water content in freshly isolated hippocampal slices, and it counteracted, at 3 and 10 uM, the increase of water content induced by NMDA. Hyperforin was inactive, however, in two in vivo models of brain edema formation, middle cerebral artery occlusion and water intoxication in mice. In conclusion, hyperforin has NMDA-receptor-antagonistic and potential neuroprotective effects in vitro. This effect may contribute to the therapeutic effectiveness of St. John's wort extracts in some situations, for example, for relapse prevention in alcoholism., Hyperforin, a bicyclic polyprenylated acylphloroglucinol derivative, is the main active principle of St. John's wort extract responsible for its antidepressive profile. Hyperforin inhibits the neuronal serotonin and norepinephrine uptake comparable to synthetic antidepressants. In contrast to synthetic antidepressants directly blocking neuronal amine uptake, hyperforin increases synaptic serotonin and norepinephrine concentrations by an indirect and yet unknown mechanism. ...Attempts to identify the molecular target of hyperforin resulted in the identification of TRPC6. Hyperforin induced sodium and calcium entry as well as currents in TRPC6-expressing cells. Sodium currents and the subsequent breakdown of the membrane sodium gradients may be the rationale for the inhibition of neuronal amine uptake. The hyperforin-induced cation entry was highly specific and related to TRPC6 and was suppressed in cells expressing a dominant negative mutant of TRPC6, whereas phylogenetically related channels, i.e., TRPC3 remained unaffected. Furthermore, hyperforin induces neuronal axonal sprouting like nerve growth factor in a TRPC6-dependent manner. These findings support the role of TRPC channels in neurite extension and identify hyperforin as the first selective pharmacological tool to study TRPC6 function. Hyperforin integrates inhibition of neurotransmitter uptake and neurotrophic property by specific activation of TRPC6 and represents an interesting lead-structure for a new class of antidepressants., The phloroglucinol derivative hyperforin has been recently shown to be a major antidepressant component in the extract of Hypericum perforatum. Experimental studies clearly demonstrated its activity in different behavioral models of depression. Moreover clinical studies linked the therapeutic efficacy of Hypericum extracts to their hyperforin content, in a dose-dependent manner. The molecular mechanism of action of hyperforin is still under investigation. Hyperforin has been shown to inhibit, like conventional antidepressants, the neuronal uptake of serotonin, norepinephrine and dopamine. However, hyperforin inhibits also the uptake of gamma-aminobutyric acid (GABA) and L-glutamate. The uptake inhibition by hyperforin does not involve specific binding sites at the transporter molecules; its mechanism of action seems to be related to sodium conductive pathways, leading to an elevation in intracellular Na(+) concentration. Other additional mechanisms of action of hyperforin, involving ionic conductances as well synaptosomal and vesicular function, have been suggested. In addition to its antidepressant activity, hyperforin has many other pharmacological effects in vivo (anxiolytic-like, cognition-enhancing effects) and in vitro (antioxidant, anticyclooxygenase-1, and anticarcinogenic effects). These effects could be of clinical importance. On the other hand, the role of hyperforin in the pharmacological interactions occurring during Hypericum extract therapy must be fully investigated. Hyperforin seems to be responsible for the induction of liver cytochrome oxidase enzymes and intestinal P-glycoprotein. Several pharmacokinetic studies performed in rats and humans demonstrated oral bioavailability of hyperforin from Hypericum extract. Only recently a new chromatographic method for detection of hyperforin in the brain tissue has been developed and validated. Taking into account the chemical instability of hyperforin, current efforts are directed to the synthesis of new neuroactive derivatives., Hyperforin represents a major antidepressive constituent of St. John's wort (SJW) extract. It not only inhibits the neuronal uptake of serotonin, norepinephrine and dopamine like many other antidepressants, but also inhibits GABA and L-glutamate uptake. This broad-spectrum effect is obtained by an elevation of the intracellular Na+ concentration, probably due to activation of sodium conductive pathways not yet finally identified but most likely ionic channels. This makes hyperforin the first member of a new class of compounds with a preclinical antidepressant profile due to a completely novel mechanism of action. | |
Record name | Hyperforin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | HYPERFORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
11079-53-1 | |
Record name | Hyperforin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011079531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyperforin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hyperforin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S) | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYPERFORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM741E34FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HYPERFORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70-80, 79-80 °C | |
Record name | Hyperforin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HYPERFORIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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